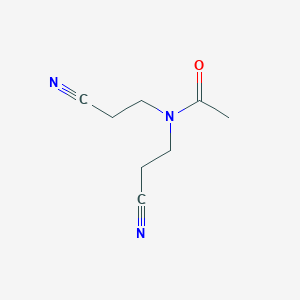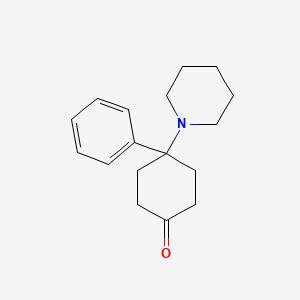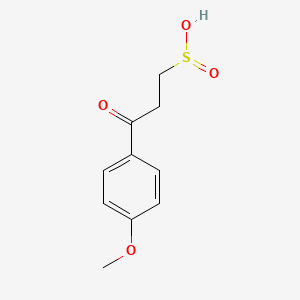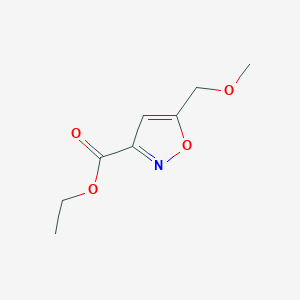
N,N-bis(2-cyanoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-cyanoethyl)acetamide is an organic compound with the molecular formula C8H11N3O It is a derivative of acetamide, where two cyanoethyl groups are attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)acetamide typically involves the reaction of acetamide with acrylonitrile in the presence of a base. One common method is to react acetamide with two equivalents of acrylonitrile under basic conditions, such as using sodium hydroxide or potassium hydroxide as a catalyst. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-cyanoethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Cyclization Reactions: Under appropriate conditions, this compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium hydroxide), acids (e.g., hydrochloric acid, sulfuric acid), and various nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and may require the use of solvents such as ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield substituted acetamides, while condensation reactions can produce imines or other related compounds .
Applications De Recherche Scientifique
N,N-bis(2-cyanoethyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
Medicinal Chemistry: Derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of N,N-bis(2-cyanoethyl)acetamide in biological systems is not well-documented. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of cyano groups can influence the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-cyanoethyl)formamide: Similar in structure but with a formamide group instead of an acetamide group.
2-chloro-N,N-bis(2-cyanoethyl)acetamide: Contains a chloro substituent, which can alter its reactivity and applications.
Uniqueness
N,N-bis(2-cyanoethyl)acetamide is unique due to its specific combination of cyanoethyl groups and an acetamide backbone. This structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for developing new biologically active compounds .
Propriétés
Numéro CAS |
42149-77-9 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N,N-bis(2-cyanoethyl)acetamide |
InChI |
InChI=1S/C8H11N3O/c1-8(12)11(6-2-4-9)7-3-5-10/h2-3,6-7H2,1H3 |
Clé InChI |
YSPPZFZYYWAMRV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)







![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)


![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)
![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
